![molecular formula C13H12ClNO3S2 B5745230 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5745230.png)
4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
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Overview
Description
4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as 'Methylthio DMDBT' and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, studies suggest that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound may inhibit the activity of specific enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can induce biochemical and physiological effects in cells. For instance, this compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, this compound may modulate the expression of specific genes involved in cancer cell proliferation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
The use of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments offers several advantages and limitations. One advantage is its potential as a potent anticancer agent, which can be useful for studying cancer cell biology and developing new cancer therapies. Additionally, this compound has shown efficacy against various bacterial and fungal strains, which can be useful for studying microbial pathogenesis and developing new antimicrobial agents. However, one limitation of using this compound in lab experiments is its potential toxicity, which can affect the viability and function of cells.
Future Directions
There are several future directions related to 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify specific molecular targets involved in its anticancer and antimicrobial activities. Additionally, future studies can focus on optimizing the synthesis method of this compound to improve its yield and purity. Furthermore, this compound can be modified to enhance its potency and selectivity towards specific cancer cell types or microbial strains. Finally, future studies can explore the potential applications of this compound in material science, such as the development of new sensors or catalysts.
In conclusion, 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound with promising applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesis Methods
The synthesis of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves a multi-step process that requires specific reagents and conditions. One of the most common methods for synthesizing this compound is the reaction between 2-chloro-4,5-dimethoxybenzaldehyde and 2-(methylthio)thiazole-4-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent, with studies indicating its efficacy against various bacterial and fungal strains.
properties
IUPAC Name |
(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c1-17-10-5-7(8(14)6-11(10)18-2)4-9-12(16)20-13(15-9)19-3/h4-6H,1-3H3/b9-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPJOTDEAHKWGP-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)SC(=N2)SC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)SC(=N2)SC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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